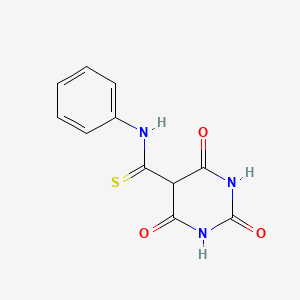

5-Phenylthiocarbamoylbarbituric acid

Description

Structure

3D Structure

Properties

CAS No. |

7679-48-3 |

|---|---|

Molecular Formula |

C11H9N3O3S |

Molecular Weight |

263.27 g/mol |

IUPAC Name |

2,4,6-trioxo-N-phenyl-1,3-diazinane-5-carbothioamide |

InChI |

InChI=1S/C11H9N3O3S/c15-8-7(9(16)14-11(17)13-8)10(18)12-6-4-2-1-3-5-6/h1-5,7H,(H,12,18)(H2,13,14,15,16,17) |

InChI Key |

OIDKCVAZEQNHDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)C2C(=O)NC(=O)NC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 5 Phenylthiocarbamoylbarbituric Acid

Conventional and Modern Synthetic Routes towards 5-Phenylthiocarbamoylbarbituric Acid

The synthesis of 5-substituted barbituric acid derivatives has been a subject of extensive research due to their diverse biological activities. The introduction of a substituent at the C5 position is a key step in the synthesis of these compounds.

A primary route for the synthesis of this compound involves the reaction of barbituric acid with phenyl isothiocyanate. This reaction is a nucleophilic addition of the active methylene (B1212753) group of barbituric acid to the electrophilic carbon of the isothiocyanate. One study has reported the reaction of thiobarbituric acid with phenyl isothiocyanate, which resulted in a non-isolable adduct that was used as an intermediate for further synthesis. researchgate.net This suggests that the direct synthesis might yield an unstable intermediate that requires specific conditions for isolation or is immediately used in subsequent reaction steps.

A general and conventional method for preparing 5-substituted barbituric acids is through the Knoevenagel condensation of barbituric acid with various aldehydes. tsijournals.commdpi.com While not a direct route to the title compound, this highlights the reactivity of the C5 position. Another common approach is the condensation of substituted malonic esters with urea (B33335) or thiourea (B124793). nih.govgatech.edu For the synthesis of this compound, a potential synthetic pathway could involve the synthesis of a malonic ester already bearing the phenylthiocarbamoyl group, followed by cyclization with urea.

Modern synthetic approaches often focus on improving yields, reducing reaction times, and simplifying purification processes. These can include the use of microwave-assisted synthesis, which has been shown to be effective for the preparation of other barbiturate (B1230296) derivatives. tsijournals.com

A plausible synthetic scheme for this compound is presented below:

Scheme 1: Plausible synthetic route for this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Barbituric acid, Phenyl isothiocyanate | Base (e.g., pyridine, triethylamine), Solvent (e.g., ethanol, DMF) | This compound |

Development and Application of Advanced Catalytic Systems in this compound Synthesis

For the related Knoevenagel condensation of barbituric acid with aldehydes, a variety of catalysts have been employed, including:

Lewis acids: Zinc chloride (ZnCl2) and Cadmium iodide (CdI2) have been used to catalyze the condensation. tsijournals.com

Solid-supported catalysts: KF–Al2O3 and natural phosphates have been utilized as heterogeneous catalysts, which offer advantages in terms of easy separation and reusability. tsijournals.com

Nanoparticle catalysts: Nickel nanoparticles have also been reported to be effective. tsijournals.com

In the context of synthesizing thiobarbituric acid derivatives, catalyst-free conditions have been developed for certain reactions, such as the C-5 dehydrogenative aza-coupling of thiobarbituric acids. acs.org However, for the specific addition of a thiocarbamoyl group, a basic catalyst is generally required to facilitate the deprotonation of the active methylene group at the C5 position of the barbituric acid.

The development of advanced catalytic systems for this compound synthesis could focus on chiral catalysts for enantioselective synthesis, given the potential for creating a stereocenter at the C5 position. Organocatalysts, such as chiral squaramides, have been successfully used in the enantioselective Michael addition of barbituric acid derivatives to enones. mdpi.com

Principles of Green Chemistry Applied to the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical compounds to minimize environmental impact. For the synthesis of this compound, several green chemistry principles can be considered.

Safer Solvents and Auxiliaries: The choice of solvent is crucial. Traditional syntheses often use volatile organic compounds (VOCs). A greener approach would involve using water, ethanol, or ionic liquids. tsijournals.com Solvent-free reactions, where the reactants are ground together, have also been successfully applied to the synthesis of 5-arylidine barbituric acid derivatives and represent a significant green improvement. tsijournals.com

Catalysis: The use of catalysts, especially heterogeneous and reusable catalysts, aligns with green chemistry principles by reducing waste and improving atom economy. As mentioned in the previous section, solid-supported catalysts and nanoparticles are promising options. tsijournals.com

Atom Economy: The ideal synthesis would have a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product. The direct addition of phenyl isothiocyanate to barbituric acid is an example of a reaction with high atom economy.

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. tsijournals.com

A comparison of conventional and greener synthetic approaches for related barbituric acid derivatives is presented in the table below:

Table 1: Comparison of Synthetic Approaches for Barbituric Acid Derivatives

| Parameter | Conventional Method | Greener Alternative |

| Solvent | DMF, Chloroform | Water, Ethanol, Solvent-free |

| Catalyst | Homogeneous acids/bases | Heterogeneous catalysts, Nanoparticles, Biocatalysts |

| Energy Source | Conventional heating | Microwave irradiation, Ultrasound |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Waste Generation | High | Low |

Process Intensification and Scale-Up Considerations for this compound Production

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. For the production of this compound, several process intensification strategies could be implemented.

Continuous Flow Synthesis: Transitioning from batch to continuous flow reactors can offer numerous advantages, including better heat and mass transfer, improved safety, and more consistent product quality. The reaction of barbituric acid with phenyl isothiocyanate could potentially be adapted to a flow process.

Microreactors: The use of microreactors can further enhance the benefits of continuous flow synthesis, providing precise control over reaction parameters and enabling rapid process optimization.

Scale-Up Challenges: When scaling up the synthesis of this compound, several factors need to be considered:

Exothermicity: The reaction may be exothermic, requiring efficient heat removal to prevent side reactions and ensure safety.

Mixing: Ensuring efficient mixing of the reactants is crucial for achieving high conversion and yield.

Product Isolation and Purification: Developing a robust and scalable method for isolating and purifying the final product is essential. This could involve crystallization or chromatographic techniques.

A study on the gram-scale preparation of related 5-(2-arylhydrazono)pyrimidine-2,4,6(1H,3H,5H)-triones demonstrated the feasibility of scaling up these types of reactions. acs.org

Computational Design and Prediction of Novel Synthetic Pathways for this compound

Computational chemistry plays an increasingly important role in the design and optimization of synthetic pathways. For this compound, computational methods can be used to:

Predict Reactivity: Quantum chemical calculations can be used to study the electronic properties of barbituric acid and phenyl isothiocyanate to predict their reactivity and the most likely site of reaction. nih.gov

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to investigate the reaction mechanism, identify transition states, and determine the activation energies for different pathways. This can help in optimizing reaction conditions.

Design Novel Catalysts: Computational screening can be used to identify potential catalysts for the synthesis, predicting their activity and selectivity.

Predict Properties: The physicochemical properties of the final compound can be predicted, which is valuable for designing purification processes.

Computational studies on related barbituric acid derivatives have provided insights into their gas-phase acidity and the stability of different tautomeric forms. nih.gov Similar studies on this compound could provide valuable information for its synthesis and characterization. Molecular docking studies of other barbituric acid derivatives with biological targets have also been performed to understand their mechanism of action, which can guide the design of new derivatives. ijpsjournal.com

Molecular Design Principles and Rational Strategies for 5 Phenylthiocarbamoylbarbituric Acid Analogues

Scaffold-Based Drug Design Methodologies Applied to Barbituric Acid Derivatives

Scaffold-based drug design is a prominent strategy in medicinal chemistry that focuses on the modification of a core molecular structure, or scaffold, to enhance its biological activity and drug-like properties. The barbituric acid ring system serves as a versatile scaffold that has been extensively explored for the development of a wide range of therapeutic agents. mdpi.comirapa.org The pharmacological effects of barbiturates are largely dependent on the nature of the substituents at the C-5 position of the pyrimidine (B1678525) ring. mdpi.com

In the context of 5-phenylthiocarbamoylbarbituric acid, the barbituric acid core is the central scaffold. Design strategies often involve modifying the substituents on this core to optimize interactions with a biological target. For instance, research on other 5-substituted barbituric acid derivatives has demonstrated that alterations at this position can lead to potent inhibitors of various enzymes, such as PARP1. nih.gov

Table 1: Examples of Scaffold Modifications in Barbituric Acid Derivatives and Their Biological Targets

| Original Scaffold | Modified Scaffold | Target/Activity |

| Barbituric Acid | 1,3-Dimethylbarbituric Acid | PARP1 Inhibition nih.gov |

| Thiobarbituric Acid | 2-Thioxoimidazolidin-4-one | Proteasome Inhibition nih.gov |

| Barbituric Acid | Isoindolin-1-one fused to Barbiturate (B1230296) | Urease Inhibition |

Disclaimer: The data in this table is illustrative of scaffold-based design principles applied to the broader class of barbituric acid derivatives due to the limited availability of specific data for this compound.

Ligand-Based Drug Design Approaches for the Optimization of this compound Structures

When the three-dimensional structure of the biological target is unknown, ligand-based drug design methodologies become invaluable. nih.gov These approaches rely on the analysis of a set of molecules (ligands) that are known to interact with the target to derive a model that explains their biological activity.

A key technique in ligand-based design is the development of Quantitative Structure-Activity Relationship (QSAR) models. youtube.com QSAR studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. youtube.com For this compound analogues, a QSAR model could be developed by synthesizing a series of derivatives with varying substituents on the phenyl ring and the barbituric acid core and measuring their biological activity. The resulting data would then be used to build a predictive model that can guide the design of more potent analogues.

Pharmacophore modeling is another powerful ligand-based tool. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. By identifying the common pharmacophoric features among a set of active this compound analogues, new molecules with improved activity can be designed and screened from virtual libraries.

Fragment-Based Drug Design in the Context of this compound Research

Fragment-based drug design (FBDD) has emerged as an efficient method for lead discovery. nih.gov This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the biological target. These initial hits are then grown or linked together to create more potent lead compounds.

In the context of this compound, the molecule itself can be deconstructed into key fragments. For example, the phenylthiourea (B91264) moiety and the barbituric acid core can be considered as two distinct fragments. FBDD could be employed by screening a fragment library to identify small molecules that bind to the target of interest. Subsequently, these fragments could be linked to a barbituric acid or a phenylthiourea scaffold to generate novel analogues of this compound. This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening.

De Novo Design Principles and Their Application to this compound Derivatives

De novo drug design involves the computational generation of novel molecular structures with desired properties, often without relying on a pre-existing template. These methods utilize algorithms to build molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site or a pharmacophore model.

For this compound derivatives, de novo design algorithms could be used to generate novel substituents for the phenyl ring or to explore alternative linkers between the phenyl and barbituric acid moieties. If the structure of the biological target is known, the algorithm can design molecules that are predicted to have optimal steric and electronic complementarity with the binding pocket. This approach has the potential to uncover entirely new chemical scaffolds that retain the desired biological activity of the parent molecule.

Computational Tools and Algorithms for the Design of Novel this compound Architectures

A wide array of computational tools and algorithms are employed in the design of novel drug candidates, including analogues of this compound. nih.gov These tools are integral to the methodologies described in the preceding sections.

Molecular docking is a widely used computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov This can be used to screen virtual libraries of this compound analogues and prioritize those with the highest predicted binding affinity.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. nih.gov MD simulations can be used to assess the stability of the binding of a this compound analogue to its target and to identify key interactions that contribute to its affinity.

QSAR and pharmacophore modeling software are essential for ligand-based design. These programs utilize statistical methods and machine learning algorithms to build predictive models of biological activity. youtube.com

Table 2: Key Computational Tools in Drug Design for Barbituric Acid Analogues

| Tool/Algorithm | Application | Relevance to this compound Design |

| AutoDock, GOLD, Glide | Molecular Docking | Predicting binding modes and affinities of analogues. |

| GROMACS, AMBER, CHARMM | Molecular Dynamics | Assessing binding stability and dynamics. |

| MOE, Discovery Studio | Pharmacophore Modeling | Identifying key features for activity and virtual screening. |

| SYBYL, Dragon | QSAR Modeling | Building predictive models for activity optimization. |

Disclaimer: This table lists general computational tools used in drug design that are applicable to the study of barbituric acid derivatives. Specific applications to this compound are inferred based on these general principles.

Preclinical Pharmacological Research on 5 Phenylthiocarbamoylbarbituric Acid: in Vitro and in Vivo Non Human Investigations

Advanced In Vitro Pharmacological Profiling of 5-Phenylthiocarbamoylbarbituric Acid

In vitro profiling is the first step in characterizing the pharmacological activity of a new compound. These studies are conducted in a controlled laboratory environment outside of a living organism and are crucial for determining the compound's basic biological effects at the cellular and molecular level.

Cellular Assays for Investigating Biological Responses to this compound

Cellular assays are essential for observing the physiological response of cells to a new chemical entity. These assays can measure a wide range of cellular processes, including cell viability, proliferation, cytotoxicity, and apoptosis. For a compound like this compound, initial screening would likely involve exposing various cell lines to the compound to identify any potential therapeutic or toxic effects. For instance, if the compound is being investigated for anticancer properties, it would be tested against cancer cell lines to determine its effect on cell growth and survival.

Enzyme Inhibition and Activation Studies of this compound

Enzyme inhibition and activation studies are critical for understanding the mechanism of action of a drug. These assays determine whether a compound can enhance or block the activity of specific enzymes. Barbiturates, the parent class of the compound , are known to interact with various enzymes. Therefore, this compound would be screened against a panel of relevant enzymes. For example, studies on other novel compounds have successfully identified inhibitors for enzymes like phosphodiesterase 4 (PDE4) and glycogen (B147801) phosphorylase. nih.govnih.gov The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Below is an example of how data from enzyme inhibition studies for hypothetical derivatives of this compound might be presented.

Table 1: Illustrative Enzyme Inhibition Data for Hypothetical this compound Derivatives This data is for illustrative purposes and not based on actual experimental results for this compound.

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Derivative A | Phosphodiesterase 4B (PDE4B) | 150 |

| Derivative B | Glycogen Phosphorylase | 250 |

Receptor Binding Assays for this compound and Its Derivatives

Receptor binding assays are used to determine if a compound binds to specific receptors and to quantify the affinity of this binding. nih.gov Given that barbiturates are well-known modulators of the γ-aminobutyric acid type A (GABA-A) receptor, it is highly probable that this compound and its derivatives would be tested for their ability to bind to this receptor. ebi.ac.uk Additionally, research has shown that some barbiturates can also bind to other receptors, such as the nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov

These assays often use a radiolabeled ligand that is known to bind to the receptor of interest. The test compound is then introduced to see if it can displace the radiolabeled ligand, which indicates that it binds to the same receptor. The affinity of the compound for the receptor is usually expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in a competitive binding assay.

An example of how receptor binding data could be tabulated is shown below, based on findings for related barbiturate (B1230296) compounds.

Table 2: Illustrative Receptor Binding Affinity for Related Barbiturate Compounds This table presents data for compounds structurally related to this compound to illustrate the type of findings from these assays.

| Compound | Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| R-mTFD-MPAB | GABA-A Receptor | 50 |

| S-mTFD-MPPB | nAChR (intrasubunit) | 120 |

Cell Culture Models for Mechanistic Elucidation of this compound Actions

Once a biological effect has been observed in cellular assays, more complex cell culture models are used to delve deeper into the mechanism of action. These can include co-culture systems, 3D cell cultures (spheroids or organoids), or specific cell lines that overexpress or lack a particular receptor or enzyme. For example, if receptor binding assays indicate that this compound binds to the GABA-A receptor, cell lines expressing different subunits of this receptor could be used to determine which subunits are crucial for the compound's effects. ebi.ac.uk These models can help to connect the molecular interaction (e.g., receptor binding) with the cellular response (e.g., decreased cell proliferation).

In Vivo (Non-Human) Efficacy Studies and Pharmacodynamic Investigations of this compound

Following promising in vitro results, the investigation moves to in vivo models to understand how the compound behaves in a whole, living organism. These studies are essential for evaluating both the efficacy and the pharmacodynamics of a potential new drug.

Selection and Utilization of Animal Models for Preclinical Pharmacological Assessment of this compound

The choice of an animal model is critical and depends on the therapeutic area for which the compound is being developed. The model should ideally mimic the human disease or condition as closely as possible. For instance, if in vitro data suggests that this compound has anti-inflammatory properties, a common animal model would be a chemically-induced colitis model in rats or mice, such as the 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model. nih.govnih.gov This model shares many features with human inflammatory bowel disease. nih.gov

In such a study, the animals would be treated with the compound, and various biological markers of inflammation would be measured to assess its efficacy. These markers could include myeloperoxidase (MPO) activity, cytokine levels (e.g., TNF-α), and histological examination of the colon tissue. nih.gov The results from these studies provide crucial information on whether the in vitro activity of the compound translates into a meaningful therapeutic effect in a living organism.

Behavioral and Physiological Studies in Non-Human Organisms Exposed to this compound

No specific studies detailing the behavioral and physiological effects of this compound in non-human organisms were found in the available scientific literature. Research on other 5-substituted barbituric acid derivatives suggests a range of potential central nervous system effects, largely dependent on the nature of the substituent at the C-5 position of the pyrimidine (B1678525) ring. pharmatutor.orgmdpi.comeuropa.eu For instance, the presence of a phenyl group at this position in compounds like phenobarbital (B1680315) is associated with anticonvulsant activity. europa.eu However, without direct experimental data on this compound, any discussion of its specific behavioral and physiological impact would be speculative.

Pharmacokinetic Research on this compound in Preclinical Models

There is a lack of specific pharmacokinetic data for this compound in any preclinical model. General pharmacokinetic principles for barbiturates indicate that their absorption, distribution, metabolism, and excretion are influenced by factors such as lipid solubility. pharmatutor.org

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Species

No ADME (Absorption, Distribution, Metabolism, and Excretion) studies specifically investigating this compound in preclinical species have been published. For the broader class of barbiturates, metabolism is a primary route of elimination, and pharmacokinetic profiles are often described using a two-compartment model. ru.nl The metabolic fate of barbiturates can be complex and is crucial for determining their duration of action. ru.nl

Bioanalytical Methodologies for Quantifying this compound in Biological Matrices

There are no specific, validated bioanalytical methods reported for the quantification of this compound in biological matrices such as plasma, serum, or tissue. However, general analytical techniques are well-established for related compounds. For instance, the thiobarbituric acid reactive substances (TBARS) assay is a common method used to measure malondialdehyde (MDA), a marker of lipid peroxidation, and involves a reaction with thiobarbituric acid (TBA). nih.govnih.govtaylorandfrancis.com This assay typically employs spectrophotometric or fluorometric detection. nih.govspringernature.com High-performance liquid chromatography (HPLC) based methods are also utilized for the analysis of thiobarbituric acid derivatives and their adducts. nih.gov It is plausible that a specific HPLC method could be developed and validated for the quantification of this compound.

Mechanistic Elucidation of Biological Activities of 5 Phenylthiocarbamoylbarbituric Acid

Molecular Target Identification and Validation Methodologies for 5-Phenylthiocarbamoylbarbituric Acid

The identification of specific molecular targets is a critical first step in understanding the mechanism of action of any bioactive compound. For a novel agent such as this compound, a variety of established and cutting-edge techniques would be applicable. These methodologies can be broadly categorized into genetic, proteomic, and chemical approaches.

Table 1: Methodologies for Molecular Target Identification

| Methodology | Principle | Potential Application for this compound |

| Affinity Chromatography | The compound is immobilized on a solid support to capture interacting proteins from cell lysates. | Identification of proteins that directly bind to the phenylthiocarbamoyl or barbituric acid moieties. |

| Drug Affinity Responsive Target Stability (DARTS) | Exploits the principle that the binding of a small molecule can stabilize its protein target against proteolysis. | Could reveal target proteins by observing changes in protein degradation patterns in the presence of the compound. |

| Yeast Three-Hybrid (Y3H) System | A modification of the yeast two-hybrid system, adapted to identify protein targets of small molecules. | Useful for screening a large library of potential protein targets in a high-throughput manner. |

| Computational Docking | In silico methods that predict the binding orientation and affinity of a ligand to a protein target. | Could be used to screen virtual libraries of known protein structures to identify potential targets based on structural complementarity. |

While no specific targets for this compound have been reported, research on other barbituric acid derivatives has identified various potential targets, including ion channels and enzymes. pharmatutor.org Similarly, compounds containing a thiourea (B124793) group have been shown to interact with a range of biological targets, including kinases and metalloenzymes. biointerfaceresearch.com

Investigation of Signal Transduction Pathway Modulation by this compound

Once a molecular target is identified, the subsequent step is to investigate how the interaction of this compound with its target modulates intracellular signal transduction pathways. This involves examining the cascade of molecular events that are triggered or inhibited following compound exposure.

Commonly investigated pathways include:

MAPK/ERK Pathway: Crucial for cell proliferation, differentiation, and survival.

PI3K/Akt/mTOR Pathway: A key regulator of cell growth, metabolism, and apoptosis.

NF-κB Pathway: Involved in inflammatory and immune responses.

Apoptotic Pathways: Including both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

Techniques such as Western blotting, ELISA, and reporter gene assays would be employed to measure the phosphorylation status and expression levels of key proteins within these pathways. For instance, studies on other thiobarbituric acid derivatives have shown modulation of apoptotic proteins like Bcl-2 and PARP. nih.gov

Genomic and Proteomic Studies in Response to this compound Exposure

To gain a comprehensive understanding of the cellular response to this compound, global changes in gene and protein expression can be analyzed using high-throughput "omics" technologies.

Genomic Studies (Transcriptomics): DNA microarrays or RNA-sequencing (RNA-Seq) would be utilized to profile the expression of thousands of genes simultaneously. This could reveal entire cellular programs that are activated or repressed by the compound.

Proteomic Studies: Techniques like two-dimensional gel electrophoresis (2D-GE) followed by mass spectrometry (MS), or more advanced methods such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can identify and quantify changes in the cellular proteome.

These approaches would provide an unbiased view of the biological processes affected by this compound and could lead to the discovery of novel mechanisms of action and biomarkers of activity.

Interactome Analysis of this compound in Biological Systems

The "interactome" refers to the complete set of molecular interactions in a particular cell. Analyzing the interactome of this compound would involve identifying not only its direct protein targets but also the broader network of proteins that are functionally associated with these targets.

Methodologies for interactome analysis include:

Co-immunoprecipitation (Co-IP) followed by Mass Spectrometry: This technique can identify proteins that form complexes with the primary target of the compound.

Bioinformatics Network Analysis: Integrating data from proteomic, genomic, and other "omics" studies to construct interaction networks and identify key nodes and pathways affected by the compound.

This systems-level approach provides a more holistic view of the compound's biological effects beyond a single target or pathway.

Application of Advanced Imaging Techniques for Visualizing Molecular Interactions of this compound

Advanced imaging techniques can provide spatial and temporal information about the localization and interaction of this compound within living cells.

Table 2: Advanced Imaging Techniques for Molecular Interaction Studies

| Technique | Principle | Potential Application for this compound |

| Fluorescence Resonance Energy Transfer (FRET) | Measures the proximity of two fluorescently labeled molecules. | To visualize the direct interaction between the compound (if fluorescently tagged) and its target protein in real-time. |

| Confocal Microscopy | Provides high-resolution optical images with depth selectivity. | To determine the subcellular localization of the compound or its effects on the localization of target proteins. |

| Super-Resolution Microscopy | Overcomes the diffraction limit of light microscopy to visualize cellular structures at the nanoscale. | To obtain highly detailed images of the compound interacting with its target within specific cellular compartments. |

To apply these techniques, it would likely be necessary to synthesize a fluorescently labeled version of this compound. This would allow for direct visualization of its uptake, distribution, and interaction with cellular components.

Structure Activity Relationship Sar Studies and Quantitative Structure Activity Relationship Qsar Analysis of 5 Phenylthiocarbamoylbarbituric Acid Derivatives

Systematic Structural Modifications of the 5-Phenylthiocarbamoylbarbituric Acid Scaffold

The core structure of this compound offers several sites for systematic modification to explore and optimize biological activity. These modifications can be broadly categorized into three areas: the barbituric acid or thiobarbituric acid ring, the phenyl group, and the linking thiocarbamoyl moiety.

A common synthetic route to obtain derivatives of this scaffold involves the condensation of barbituric acid or its thio-analogue with substituted anilines. nih.gov This approach allows for the introduction of a wide variety of substituents on the phenyl ring, enabling a thorough investigation of electronic and steric effects on activity.

Key modifications include:

Variation of the Barbituric Acid Core: The replacement of the oxygen atom at the C-2 position of the barbituric acid ring with a sulfur atom to form a thiobarbituric acid derivative is a common isosteric replacement. nih.gov

Modification of the Linker: While the thiocarbamoyl (-NH-C(S)-NH-) linker is a defining feature, related studies on other 5-substituted barbiturates explore different linking groups to understand the importance of the thiourea (B124793) moiety for specific biological targets. nih.gov

Correlation of Structural Features with Preclinical Biological Activities of this compound Derivatives

The biological activity of this compound derivatives has been notably investigated for their urease inhibitory potential. A study by Hussain et al. (2015) synthesized a series of related compounds and evaluated their activity against jack bean urease. nih.gov The findings from this study provide a clear basis for understanding the SAR of this class of compounds.

Urease Inhibition Activity:

The study revealed that derivatives based on a thiobarbituric acid core generally exhibit significantly higher urease inhibition than their barbituric acid counterparts. nih.gov This suggests that the sulfur atom at the C-2 position plays a crucial role in the interaction with the enzyme's active site.

Furthermore, the substitution pattern on the phenyl ring was found to have a profound impact on the inhibitory potency.

Key SAR observations for urease inhibition include: nih.gov

Thiobarbituric Acid vs. Barbituric Acid Core: Thiobarbituric acid derivatives consistently showed more potent inhibition than the corresponding barbituric acid derivatives.

Influence of Phenyl Substituents:

Halogen Substitution: The presence of halogen atoms (Cl, Br) on the phenyl ring, particularly at the ortho and para positions, led to some of the most active compounds. For instance, the 2-chloro and 4-bromo substituted derivatives were highly potent.

Electron-Donating Groups: The introduction of electron-donating groups like methyl (-CH3) and methoxy (B1213986) (-OCH3) also resulted in significant activity.

Positional Isomerism: The position of the substituent on the phenyl ring was critical. For example, among the chloro-substituted derivatives, the ortho-substituted compound was more active than the meta- and para-substituted ones.

The following interactive table summarizes the urease inhibitory activity (IC₅₀) of selected 5-substituted thiobarbituric acid derivatives from the study by Hussain et al. (2015). nih.gov

| Compound ID | Phenyl Substitution | IC₅₀ (µM) for Urease Inhibition |

| 10 | 2-Chloro | 12.96 ± 0.13 |

| 11 | 3-Chloro | 21.83 ± 0.19 |

| 12 | 4-Chloro | 8.93 ± 0.027 |

| 15 | 4-Bromo | 8.53 ± 0.027 |

| 16 | 4-Methyl | 18.9 ± 0.027 |

| 35 | 2,3-Dichloro | 19.7 ± 0.63 |

| 36 | 2,5-Dichloro | 15.0 ± 0.098 |

| Standard | Thiourea | 21.0 ± 0.011 |

Application of Computational SAR Tools for the Design and Optimization of this compound Analogues

Computational tools are instrumental in the rational design and optimization of new chemical entities. For the this compound series, molecular docking studies have been employed to elucidate the binding modes of active compounds within the target enzyme, such as urease. nih.gov

These studies help to visualize and understand the interactions at a molecular level. For example, in the case of urease inhibitors, docking studies can reveal key hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues in the active site of the enzyme. This information is invaluable for designing new analogues with improved potency and selectivity. In silico modeling can predict how different substituents on the phenyl ring or modifications to the barbiturate (B1230296) core might enhance binding affinity. nih.gov

Development and Validation of QSAR Models for the this compound Series

While specific QSAR models exclusively for this compound derivatives are not extensively reported in the public domain, the principles of QSAR are highly applicable to this series. The development of a QSAR model for these compounds would involve calculating a variety of molecular descriptors for a series of analogues with known biological activities.

These descriptors can be categorized as:

Electronic: Hammett constants, partial charges.

Steric: Molar refractivity, van der Waals radii.

Hydrophobic: LogP.

Topological: Connectivity indices.

Multiple linear regression (MLR) or partial least squares (PLS) analysis would then be used to derive a mathematical equation that correlates these descriptors with the biological activity. A robust QSAR model would require internal and external validation to ensure its predictive power for new, untested compounds. researchgate.net

Cheminformatics Approaches to Optimize the this compound Structure for Desired Preclinical Outcomes

Cheminformatics encompasses a range of computational techniques that can be applied to optimize the this compound scaffold. Beyond SAR and QSAR, these approaches include:

Pharmacophore Modeling: Based on the structures of active compounds, a pharmacophore model can be generated to define the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This model can then be used to screen virtual libraries for new, structurally diverse compounds with the desired activity profile.

Similarity and Diversity Analysis: Cheminformatics tools can be used to assess the chemical diversity of a library of synthesized this compound derivatives and to select a representative subset for biological screening. This ensures a more efficient exploration of the chemical space.

ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogues at an early stage. This helps in prioritizing compounds with a higher likelihood of favorable preclinical outcomes.

By integrating these computational and cheminformatics approaches, the process of identifying and optimizing lead compounds from the this compound series can be significantly accelerated.

Computational Chemistry and Molecular Modeling Investigations of 5 Phenylthiocarbamoylbarbituric Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis of 5-Phenylthiocarbamoylbarbituric Acid

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and chemical reactivity of molecules. For derivatives of barbituric and thiobarbituric acid, DFT methods like B3LYP with a 6-311++G(d,p) basis set are commonly used to perform geometry optimization and calculate a variety of molecular properties. nih.gov These calculations provide a detailed understanding of the molecule's stability, reactivity, and the nature of its chemical bonds.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily polarized.

Furthermore, these calculations can reveal the Molecular Electrostatic Potential (MEP), which maps the charge distribution across the molecule. This map is invaluable for identifying electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species, including biological receptors. For instance, in related thiobarbituric acid derivatives, DFT analysis has been used to explore intramolecular hydrogen bonding, which significantly influences the molecule's conformation and chemical properties. nih.gov

Reduced Density Gradient (RGD) analysis, another DFT-based technique, helps in visualizing and understanding non-covalent interactions within a molecule, such as van der Waals forces, hydrogen bonds, and steric clashes. nih.gov This provides a comprehensive picture of the forces that dictate the molecule's three-dimensional structure and its potential interaction modes. nih.gov

Table 1: Representative Quantum Chemical Parameters for Thiobarbituric Acid Derivatives This table presents typical data obtained for analogues, illustrating the type of information generated through DFT calculations.

| Parameter | Description | Typical Value Range |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 5.0 eV |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | 2.0 to 5.0 Debye |

| Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.5 eV |

| Softness (S) | Reciprocal of hardness, indicates reactivity | 0.4 to 0.5 eV⁻¹ |

Molecular Dynamics Simulations of this compound and Its Interactions with Biological Targets

Molecular Dynamics (MD) simulations offer a way to observe the motion and behavior of molecules over time, providing a dynamic view of molecular interactions. nih.govresearchgate.net For a compound like this compound, MD simulations are crucial for understanding how it interacts with biological targets such as enzymes or receptors. nih.gov These simulations can predict the stability of a ligand-protein complex, reveal conformational changes in both the ligand and the target upon binding, and calculate the binding free energy. researchgate.netresearchgate.net

A typical MD simulation involves placing the ligand-protein complex, determined through docking studies, in a simulated physiological environment (a box of water molecules and ions). The forces between all atoms are calculated, and Newton's laws of motion are used to predict their positions and velocities over a specific period, often nanoseconds to microseconds. researchgate.netnih.gov

MD simulations are also instrumental in refining the binding poses obtained from molecular docking and providing a more accurate estimation of binding affinity, which is critical for lead optimization in drug design. nih.gov

Molecular Docking Studies of this compound with Macromolecular Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govmdpi.com This method is widely used to screen potential drug candidates by predicting their binding affinity and mode of interaction with a biological target. mdpi.comresearchgate.net For derivatives of thiobarbituric acid and compounds with thiocarbamoyl groups, docking studies have been successfully employed to identify potential inhibitors for various enzymes. nih.govmdpi.com

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov Software such as AutoDock Vina is then used to place the ligand into the active site of the protein in various conformations and orientations. nih.govmdpi.com A scoring function calculates the binding affinity (often expressed in kcal/mol) for each pose, with more negative scores indicating stronger binding. mdpi.com

For example, docking studies on thiobarbituric acid derivatives against the α-glucosidase enzyme have shown that these compounds can form multiple interactions, including conventional hydrogen bonds and hydrophobic interactions, with key amino acid residues in the enzyme's active site. nih.gov The thiocarbamoyl group itself can be crucial, participating in hydrogen bonding or other interactions that anchor the molecule within the binding pocket. mdpi.com These studies help rationalize the structure-activity relationships (SAR) observed in experimental assays and guide the design of more potent analogues. researchgate.net

Table 2: Representative Molecular Docking Results for Thiobarbituric Acid Analogues This table shows example data from docking studies on related compounds, highlighting the interaction details that can be obtained.

| Compound Analogue | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Bis-Schiff base of Thiobarbituric Acid | α-Glucosidase | -7.5 to -9.5 | ASP215, GLU277, HIS351 |

| 1-Thiocarbamoyl-pyrazole | Monoamine Oxidase | -6.8 to -8.2 | TYR407, TYR444, PHE208 |

| 5-Indolylmethylen-thioxothiazolidine | E. coli MurB | -8.0 to -9.1 | ASN90, SER116, LYS268 |

Pharmacophore Modeling for this compound Analogues and Virtual Screening

Pharmacophore modeling is a powerful ligand-based drug design technique. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. nih.govnih.gov

For a series of active analogues of this compound, a pharmacophore model can be generated by aligning the molecules and identifying the common features responsible for their biological activity. nih.gov This model serves as a 3D query for virtual screening of large chemical databases to identify new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. nih.govnih.gov

A typical pharmacophore model for a barbiturate (B1230296) or thiobarbiturate derivative might include:

Hydrogen Bond Acceptors (HBA): Corresponding to the carbonyl or thiocarbonyl groups.

Hydrogen Bond Donors (HBD): Corresponding to the N-H groups of the barbituric ring.

Aromatic/Hydrophobic Features: Representing the phenyl ring.

Once validated, this pharmacophore model can be used to filter databases like ZINC, NCI, or Maybridge, significantly reducing the number of compounds that need to be tested experimentally. nih.govnih.gov This approach is particularly useful when the 3D structure of the biological target is unknown. nih.gov

Virtual Screening Methodologies for Identifying Novel Scaffolds and Binding Sites Related to this compound

Virtual screening (VS) is a computational approach that involves the screening of large libraries of chemical compounds to identify those most likely to bind to a target. nih.govmdpi.com This process is more efficient and cost-effective than experimental high-throughput screening. nih.gov VS can be broadly categorized into structure-based (SBVS) and ligand-based (LBVS) methods. mdpi.comarxiv.org

Structure-Based Virtual Screening (SBVS): This method is used when the 3D structure of the target protein is known. arxiv.org It relies heavily on molecular docking to predict how a large number of compounds will bind to the target's active site. mdpi.com The compounds are then ranked based on their docking scores, and the top-ranked hits are selected for further experimental testing. researchgate.net This approach can identify novel scaffolds that are structurally different from known inhibitors but still fit effectively into the binding site. arxiv.org

Ligand-Based Virtual Screening (LBVS): When the target structure is not available, LBVS is employed. mdpi.com This method uses the principle that structurally similar molecules often have similar biological activities. mdpi.com A known active molecule, such as this compound, is used as a template to search for compounds with similar 2D (scaffold similarity) or 3D (shape and pharmacophore) features. mdpi.comnih.gov

These methodologies are crucial for scaffold hopping—finding new core molecular structures that retain the desired biological activity but may have improved properties, such as better pharmacokinetics or fewer side effects. nih.gov

Conformational Analysis and Energy Landscape Mapping of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Due to the rotation around single bonds, a molecule like this compound can exist in multiple conformations. Understanding the preferred conformation and the energy barriers between different conformers is essential, as the bioactive conformation (the shape the molecule adopts when binding to its target) may not be the lowest energy conformation in solution.

Computational methods, including DFT, can be used to perform a systematic search of the conformational space. researchgate.net By rotating the key rotatable bonds (such as the C-N bond of the thiocarbamoyl group and the C-C bond connecting the phenyl ring) and calculating the energy of each resulting structure, an energy landscape map can be generated. This map shows the low-energy, stable conformations as valleys and the transition states between them as peaks.

For instance, a computational study on a related 5-(Diethylammoniothio)-1,3-dimethylbarbituric acid compound used DFT calculations to determine the most favorable reaction pathway and the activation energy for its formation, which inherently involves understanding the molecule's conformational preferences and stability. researchgate.net This type of analysis provides critical information for understanding reaction mechanisms and predicting the most likely three-dimensional structure of the molecule in different environments.

Despite a comprehensive search for "this compound," no scientific literature or data could be found specifically pertaining to this compound. As a result, it is not possible to generate an article on its "Novel Applications and Translational Research Potential" according to the provided outline. The requested information on its biological targets, repurposing strategies, formulation, combination studies, and potential as a chemical probe is not available in the public domain.

Advanced Analytical and Spectroscopic Techniques in 5 Phenylthiocarbamoylbarbituric Acid Research

Advanced Spectroscopic Methods for Investigating Molecular Interactions of 5-Phenylthiocarbamoylbarbituric Acid

Spectroscopic techniques are indispensable for elucidating the nuanced molecular interactions of this compound. By probing the electronic and vibrational states of the molecule and its complexes, researchers can gain a detailed understanding of its behavior in various environments.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for investigating the binding of this compound to its biological targets at an atomic level. nih.gov This non-destructive technique can provide high-resolution structural and dynamic information on protein-ligand interactions directly in solution, mimicking physiological conditions. nih.gov

One of the primary NMR methods used in binding studies is chemical shift perturbation (CSP), also known as chemical shift mapping. mdpi.com When this compound binds to a target protein, it induces changes in the chemical environment of the amino acid residues at the binding site. mdpi.com These changes result in shifts in the corresponding peaks in the protein's NMR spectrum, typically a 2D ¹H-¹⁵N HSQC spectrum. mdpi.com By monitoring these chemical shift perturbations upon titration of the ligand, the binding site can be mapped onto the protein's structure. Furthermore, the magnitude of the shifts can be used to determine the dissociation constant (Kd), which quantifies the binding affinity. mdpi.com

For weaker interactions, ligand-observed NMR experiments are particularly useful. mdpi.com Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify binding events even for low-affinity ligands. In STD-NMR, saturation is transferred from the protein to the bound ligand, resulting in a decrease in the intensity of the ligand's NMR signals. This effect is only observed for ligands that bind to the target.

In cases of more complex binding kinetics, competition binding assays using in-cell NMR can be employed. nih.gov This approach allows for the quantitative measurement of the affinity of a ligand towards its intracellular target within a living cell, providing valuable insights into the compound's efficacy in a physiological context. nih.gov

Table 1: NMR Parameters for Ligand-Target Binding Analysis

| NMR Parameter | Information Obtained | Typical Experiment |

| Chemical Shift Perturbation (CSP) | Binding site mapping, Dissociation constant (Kd) | 2D ¹H-¹⁵N HSQC |

| Saturation Transfer Difference (STD) | Identification of binding ligands, Epitope mapping | 1D STD-NMR |

| Nuclear Overhauser Effect (NOE) | Intermolecular distances, Structure of the complex | 2D NOESY, trNOESY |

| Relaxation Rates (T1, T2) | Dynamics of binding, Conformational changes | T1/T2 relaxation experiments |

Infrared (IR) and Raman spectroscopy are powerful vibrational techniques used to probe the conformational states and functional groups of this compound. These methods provide a molecular fingerprint, allowing for the identification of specific bonds and their local environments.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum reveals characteristic absorption bands for different functional groups. For this compound, key vibrational modes would include the N-H, C=O, and C=S stretching frequencies. mdpi.com Changes in the positions and intensities of these bands upon complexation with a biological target can indicate which functional groups are involved in the interaction and can provide insights into conformational changes. mdpi.com

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. The analysis of the Raman spectrum of this compound can help in understanding the conformation of the phenyl ring and the thioamide group.

In complex biological systems, the combination of IR and Raman spectroscopy can be used to study how the conformation of this compound changes upon binding to a protein or embedding within a lipid membrane. For instance, shifts in the amide and carbonyl stretching frequencies can indicate the formation of hydrogen bonds with amino acid residues in a protein's binding pocket.

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a molecule, corresponding to the excitation of electrons from the ground state to higher energy orbitals. uzh.chubbcluj.ro This method is particularly useful for studying molecules containing chromophores, which are functional groups that absorb light in the UV-Vis region. shu.ac.uk The barbituric acid ring and the phenylthiocarbamoyl moiety in this compound contain π-systems and non-bonding electrons (n-electrons), making them suitable for UV-Vis analysis.

The UV-Vis spectrum of this compound is expected to exhibit absorptions arising from π → π* and n → π* electronic transitions. shu.ac.ukelte.hu The π → π* transitions, typically of high intensity, involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. shu.ac.uk The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from nitrogen or oxygen atoms) to a π* antibonding orbital. uzh.chshu.ac.uk

Upon complexation with a target molecule, the electronic environment of the chromophore can be altered, leading to changes in the UV-Vis spectrum. These changes, known as bathochromic (red shift) or hypsochromic (blue shift) shifts, can provide evidence of binding. For example, the formation of hydrogen bonds or other interactions with a protein can stabilize or destabilize the ground and excited states of the chromophore, resulting in a shift in the absorption maximum (λmax). The magnitude of this shift can sometimes be correlated with the strength of the interaction. Furthermore, changes in the molar absorptivity (ε) can also be indicative of binding events.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Relative Intensity |

| π → π | π bonding to π antibonding | High |

| n → π | Non-bonding to π antibonding | Low |

Mass Spectrometry-Based Approaches for Metabolomic and Proteomic Analysis Related to this compound Investigations

Mass spectrometry (MS) is a cornerstone analytical technique in metabolomics and proteomics, offering high sensitivity and specificity for the identification and quantification of a wide array of biomolecules. nih.govnih.gov In the context of this compound research, MS-based approaches can elucidate the compound's metabolic fate and its impact on the cellular proteome.

Metabolomic studies utilize techniques like liquid chromatography-mass spectrometry (LC-MS) to profile the complete set of small-molecule metabolites in a biological sample. nih.gov By comparing the metabolomes of cells or organisms treated with this compound to untreated controls, researchers can identify metabolic pathways that are perturbed by the compound. This can reveal potential off-target effects or provide insights into its mechanism of action. For instance, alterations in amino acid, lipid, or nucleotide metabolism could be indicative of specific enzyme inhibition or pathway modulation.

Proteomic analyses, also heavily reliant on LC-MS, aim to identify and quantify the entire complement of proteins in a biological system. nih.gov Following treatment with this compound, changes in the expression levels of specific proteins can be monitored. This can help to identify proteins whose expression is upregulated or downregulated in response to the compound, potentially revealing downstream signaling pathways affected by its primary interaction. Furthermore, MS can be used to identify direct protein targets of this compound through methods like chemical proteomics, where a modified version of the compound is used to "pull down" its binding partners from a cell lysate.

Chromatographic Techniques (HPLC, GC) Coupled with Detection Systems for Preclinical Sample Analysis of this compound

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the separation, identification, and quantification of this compound and its metabolites in complex preclinical samples such as plasma, urine, and tissue homogenates.

HPLC is a highly versatile technique that separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For a compound like this compound, which is relatively polar, reversed-phase HPLC with a C18 column is a common choice. Coupled with a UV detector, HPLC can provide a robust method for quantifying the parent compound. For more sensitive and specific detection, HPLC is often coupled with a mass spectrometer (LC-MS), which can simultaneously identify and quantify the parent drug and its metabolites. nih.gov

Gas Chromatography is suitable for volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for direct GC analysis, derivatization techniques can be employed to increase its volatility. GC coupled with a mass spectrometer (GC-MS) offers excellent separation efficiency and definitive identification based on mass spectra.

These chromatographic methods are crucial in preclinical pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Table 3: Chromatographic Methods for Preclinical Analysis

| Technique | Principle | Typical Detector | Application for this compound |

| HPLC | Partitioning between liquid mobile phase and solid stationary phase | UV, MS | Quantification in plasma, urine; metabolite profiling |

| GC | Partitioning between gaseous mobile phase and solid/liquid stationary phase | MS | Analysis of volatile derivatives; metabolite identification |

X-ray Crystallography and Cryo-Electron Microscopy for Structural Determination of this compound-Biomolecule Complexes

To obtain a definitive, high-resolution three-dimensional structure of this compound bound to its biological target, X-ray crystallography and cryo-electron microscopy (cryo-EM) are the gold-standard techniques. nih.gov

X-ray crystallography has long been the primary method for determining the atomic-resolution structures of macromolecules and their complexes. nih.gov The process involves crystallizing the biomolecule in complex with this compound and then diffracting X-rays off the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the complex can be determined. This provides a detailed picture of the binding mode, including the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. nih.gov Such structural information is invaluable for understanding the basis of molecular recognition and for guiding structure-based drug design efforts. nih.gov

Cryo-electron microscopy has emerged as a powerful alternative, particularly for large and flexible macromolecular complexes that are difficult to crystallize. nih.gov In cryo-EM, a solution of the complex is rapidly frozen in a thin layer of vitreous ice, and images are collected using a transmission electron microscope. Thousands of these images are then computationally averaged and reconstructed to generate a 3D density map of the complex. While historically providing lower resolution than X-ray crystallography, recent advances in detector technology and image processing have enabled cryo-EM to achieve near-atomic resolution for many systems.

Both techniques provide complementary structural insights that are critical for a comprehensive understanding of the molecular interactions of this compound.

Future Research Directions and Unexplored Avenues for 5 Phenylthiocarbamoylbarbituric Acid Research

Integration of Emerging Methodologies in Chemical Biology Applicable to 5-Phenylthiocarbamoylbarbituric Acid Studies

The field of chemical biology offers a powerful toolkit to dissect the biological functions of small molecules like this compound. nih.gov Future research should prioritize the development and application of chemical probes to identify and validate its molecular targets. rjeid.comnih.govpageplace.de These probes, which can be designed with functionalities for target engagement, enrichment, and fluorescence, would enable the visualization of the compound's interactions within living cells. researchgate.netacs.org

Moreover, next-generation sequencing (NGS) technologies could be harnessed to gain in-depth insights into the biological phenomena triggered by this compound. nih.gov NGS can facilitate the discovery, design, and evaluation of this and related small molecules by providing extensive information from millions of individual DNA sequencing reactions simultaneously. nih.gov This approach can help elucidate the compound's mechanism of action and potential off-target effects with unprecedented detail.

Challenges and Opportunities in the Preclinical Translational Development of this compound-Based Agents

The preclinical development of any novel compound, particularly one with potential central nervous system (CNS) activity, is fraught with challenges. A primary hurdle for CNS-active drugs is crossing the blood-brain barrier (BBB). nih.govpatsnap.comresearchgate.net Future studies on this compound must systematically evaluate its ability to penetrate the BBB and engage with its intended targets in the brain.

Another significant challenge is the predictive validity of animal models for CNS disorders. nih.govpatsnap.combmj.com Researchers should focus on developing and utilizing more refined preclinical models that can more accurately replicate the complexities of human neurological conditions. This will be crucial for assessing the therapeutic potential of this compound derivatives. Despite these challenges, there are opportunities to develop this compound for a range of therapeutic areas, given the diverse biological activities reported for barbituric acid derivatives, including anticancer and antimicrobial properties. mdpi.comirapa.orguno.edu

Application of Artificial Intelligence and Machine Learning in Accelerating this compound Research

Interdisciplinary and Collaborative Research Frameworks for Advancing this compound Studies

The multifaceted nature of drug discovery necessitates a collaborative and interdisciplinary approach. mdpi.com Advancing the study of this compound will require the combined expertise of medicinal chemists, pharmacologists, computational scientists, and clinicians. mdpi.comnih.gov Collaborative efforts can foster innovation in synthetic methodologies, biological testing, and computational modeling. rsc.org

Establishing research frameworks that bridge academia and industry will also be vital. Such partnerships can facilitate access to specialized resources, such as high-throughput screening platforms and advanced analytical instrumentation, which are often essential for moving a compound from initial discovery to preclinical development. The development of novel heterocyclic compounds for drug design is an area ripe for such collaborative ventures. mdpi.com

Ethical Considerations in Preclinical Research on Novel Chemical Compounds like this compound

The preclinical investigation of any new chemical entity must be grounded in a strong ethical framework. ctfassets.netzimlab.inlindushealth.com A core principle is the need to ensure that the potential benefits of the research outweigh the risks, particularly when animal models are involved. nih.gov The design of preclinical studies for this compound should be rigorous to avoid publication bias and ensure the reproducibility of findings. nih.gov

For novel psychoactive compounds, there are specific ethical considerations related to their potential for abuse and societal impact. nih.govclinicallab.com Researchers have an ethical obligation to transparently report all findings, including any adverse effects observed during preclinical testing. biobostonconsulting.com Furthermore, as research progresses towards clinical trials, it is imperative to uphold the principles of informed consent and protect the welfare of human subjects. ctfassets.netnih.gov The ethical development of novel therapeutics also extends to ensuring data integrity and maintaining public trust. zimlab.in

Q & A

Q. How to reconcile discrepancies between theoretical and observed molecular weights in mass spectrometry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.